![molecular formula C12H14ClN3O6S B14573563 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine CAS No. 61508-75-6](/img/structure/B14573563.png)
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloromethanesulfonyl group and two nitro groups on the phenyl ring
Preparation Methods
The synthesis of 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of a suitable phenyl precursor followed by the introduction of the chloromethanesulfonyl group. The final step involves the cyclization to form the piperidine ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles, resulting in a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular processes.
Comparison with Similar Compounds
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine can be compared with other piperidine derivatives such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperazine: Similar in structure but with a piperazine ring, offering different chemical properties and applications.
2-Chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with distinct reactivity and uses
Properties
CAS No. |
61508-75-6 |
|---|---|
Molecular Formula |
C12H14ClN3O6S |
Molecular Weight |
363.77 g/mol |
IUPAC Name |
1-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]piperidine |
InChI |
InChI=1S/C12H14ClN3O6S/c13-8-23(21,22)9-6-10(15(17)18)12(11(7-9)16(19)20)14-4-2-1-3-5-14/h6-7H,1-5,8H2 |
InChI Key |
GRKGQRBYPZAIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1,6-dimethyl-](/img/structure/B14573486.png)
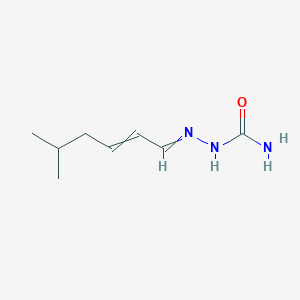
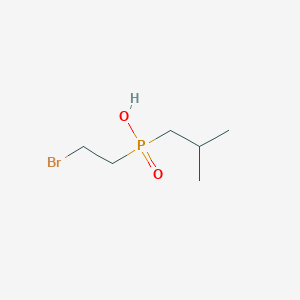
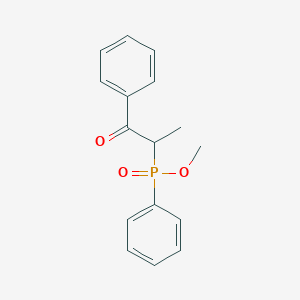
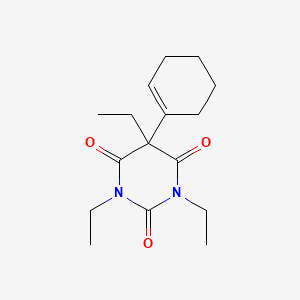

silane](/img/structure/B14573540.png)
![4-[(4-Decylphenyl)ethynyl]benzonitrile](/img/structure/B14573548.png)
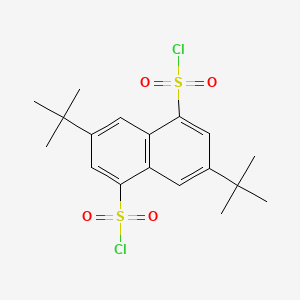
![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)

![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
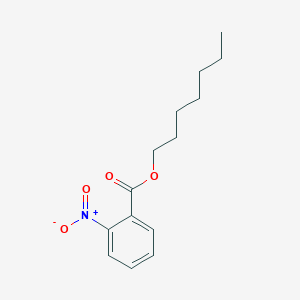
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
